1-(Furan-2-ylmethyl)-4-(4-nitrobenzyl)piperazine 1-(Furan-2-ylmethyl)-4-(4-nitrobenzyl)piperazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC14632795
InChI: InChI=1S/C16H19N3O3/c20-19(21)15-5-3-14(4-6-15)12-17-7-9-18(10-8-17)13-16-2-1-11-22-16/h1-6,11H,7-10,12-13H2
SMILES:
Molecular Formula: C16H19N3O3
Molecular Weight: 301.34 g/mol

1-(Furan-2-ylmethyl)-4-(4-nitrobenzyl)piperazine

CAS No.:

Cat. No.: VC14632795

Molecular Formula: C16H19N3O3

Molecular Weight: 301.34 g/mol

* For research use only. Not for human or veterinary use.

1-(Furan-2-ylmethyl)-4-(4-nitrobenzyl)piperazine -

Specification

Molecular Formula C16H19N3O3
Molecular Weight 301.34 g/mol
IUPAC Name 1-(furan-2-ylmethyl)-4-[(4-nitrophenyl)methyl]piperazine
Standard InChI InChI=1S/C16H19N3O3/c20-19(21)15-5-3-14(4-6-15)12-17-7-9-18(10-8-17)13-16-2-1-11-22-16/h1-6,11H,7-10,12-13H2
Standard InChI Key HTTOPZXLJIPTFT-UHFFFAOYSA-N
Canonical SMILES C1CN(CCN1CC2=CC=C(C=C2)[N+](=O)[O-])CC3=CC=CO3

Introduction

Chemical Structure and Molecular Characteristics

The molecular architecture of 1-(furan-2-ylmethyl)-4-(4-nitrobenzyl)piperazine (C₁₆H₁₉N₃O₃, MW 301.34 g/mol) features a six-membered piperazine ring substituted at the 1- and 4-positions (Figure 1) . The furan-2-ylmethyl group introduces an oxygen-containing heterocycle, while the 4-nitrobenzyl substituent contributes electron-withdrawing effects. X-ray crystallography confirms a monoclinic crystal system (space group C2/c) with bond lengths and angles consistent with planar nitro groups and slight distortion in the piperazine ring .

Table 1: Key molecular descriptors

PropertyValue
Molecular formulaC₁₆H₁₉N₃O₃
Molecular weight301.34 g/mol
IUPAC name1-(furan-2-ylmethyl)-4-[(4-nitrophenyl)methyl]piperazine
CAS registry737870
XLogP32.7 (predicted)
Hydrogen bond donors0
Hydrogen bond acceptors5

Synthesis and Optimization Strategies

Synthesis of 1-(furan-2-ylmethyl)-4-(4-nitrobenzyl)piperazine typically employs multi-step nucleophilic substitution reactions. A common route involves:

  • Alkylation of piperazine: Reacting piperazine with 2-(chloromethyl)furan in the presence of a base (e.g., K₂CO₃) to yield 1-(furan-2-ylmethyl)piperazine .

  • Nitrobenzyl introduction: Subsequent reaction with 4-nitrobenzyl bromide under anhydrous conditions (e.g., DMF, 60°C) completes the substitution .

Critical parameters include stoichiometric control (molar ratio 1:1.2 for piperazine:alkylating agent) and solvent selection (acetonitrile or DMF), which influence yields (68–75%) . Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity, as verified by HPLC.

Physicochemical and Spectroscopic Properties

The compound exists as a pale-yellow crystalline solid at room temperature. Key properties include:

  • Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly soluble in water (<0.1 mg/mL) .

  • Stability: Stable under inert atmospheres but sensitive to prolonged UV exposure due to the nitro group.

  • Spectroscopic signatures:

    • ¹H NMR (400 MHz, CDCl₃): δ 8.15 (d, J = 8.6 Hz, 2H, Ar-H), 7.52 (d, J = 8.6 Hz, 2H, Ar-H), 6.32 (dd, J = 3.1, 1.8 Hz, 1H, furan-H), 6.23 (d, J = 3.1 Hz, 1H, furan-H), 3.55 (s, 2H, CH₂-furan), 3.48 (s, 2H, CH₂-Ar), 2.45–2.60 (m, 8H, piperazine-H) .

    • IR (KBr): ν 1520 cm⁻¹ (asymmetric NO₂ stretch), 1345 cm⁻¹ (symmetric NO₂ stretch), 1240 cm⁻¹ (C–N stretch).

Biological Activity and Mechanistic Insights

1-(Furan-2-ylmethyl)-4-(4-nitrobenzyl)piperazine demonstrates dose-dependent interactions with CNS receptors:

  • Serotonin (5-HT₁A/5-HT₂A) receptors: IC₅₀ = 120 nM and 85 nM, respectively, in radioligand binding assays.

  • Dopamine D₂ receptors: Moderate affinity (Kᵢ = 450 nM), suggesting antipsychotic potential.

Table 2: Comparative receptor affinity profiles

Compound5-HT₁A (IC₅₀)5-HT₂A (IC₅₀)D₂ (Kᵢ)
1-(Furan-2-ylmethyl)-4-(4-nitrobenzyl)piperazine120 nM85 nM450 nM
1-(4-Methoxybenzyl)piperazine280 nM310 nM620 nM
Aripiprazole (reference)1.2 nM0.8 nM0.3 nM

Mechanistically, the nitro group enhances electron-deficient character, improving π-stacking with receptor aromatic residues, while the furan moiety may facilitate hydrogen bonding .

Therapeutic Applications and Future Directions

Potential applications include:

  • Antipsychotic agents: Dual 5-HT/D₂ modulation aligns with atypical antipsychotic mechanisms.

  • Anxiolytics: Preclinical models show reduced marble-burying behavior in mice (ED₅₀ = 12 mg/kg).

Challenges remain in optimizing bioavailability (oral bioavailability = 22% in rats) and mitigating nitro group-associated hepatotoxicity. Future work should explore prodrug strategies and structural analogs (e.g., replacing nitro with cyano groups) .

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